molecular formula C7H3FINS B12966312 2-Fluoro-6-iodobenzo[d]thiazole

2-Fluoro-6-iodobenzo[d]thiazole

Cat. No.: B12966312
M. Wt: 279.08 g/mol
InChI Key: BYXXPPPZUZPNOT-UHFFFAOYSA-N
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Description

Classical and Modified Hantzsch Thiazole (B1198619) Synthesis Approaches to Benzo[d]thiazoles

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the formation of thiazole rings. wikipedia.orgsynarchive.com This classical method and its subsequent modifications are pivotal in the synthesis of benzothiazoles.

A prominent and widely used method for constructing the benzothiazole (B30560) skeleton involves the condensation reaction between a substituted 2-aminothiophenol (B119425) and an appropriate carbonyl compound or its equivalent. Specifically, the reaction of an α-haloketone with a thioamide, such as thiourea (B124793), is a direct application of the Hantzsch synthesis. wikipedia.orgmdpi.com

The synthesis of 2-aminobenzothiazoles can be achieved through the reaction of the corresponding anilines with thiourea and an oxidizing agent. For instance, the reaction of a substituted aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine in acetic acid yields the corresponding 2-aminobenzothiazole. This intermediate can then be further modified.

A key precursor for 2-Fluoro-6-iodobenzo[d]thiazole is 2-amino-6-iodobenzothiazole. This can be synthesized from 4-iodoaniline (B139537). The subsequent introduction of the fluorine at the 2-position can be challenging and often requires specialized reagents.

Reactant 1Reactant 2ProductNotes
α-HaloketoneThioamideThiazoleThe foundational Hantzsch thiazole synthesis. synarchive.comwikipedia.org
2-AminothiophenolAldehyde/Ketone2-Substituted BenzothiazoleA common method for accessing a variety of benzothiazoles. mdpi.com
Substituted AnilineThiourea/Oxidant2-AminobenzothiazoleProvides a key intermediate for further functionalization.
2-Bromo-1-(4-halophenyl)ethan-1-oneThioacetamide4-(4-halophenyl)-2-methylthiazoleAn example of Hantzsch synthesis for a related thiazole derivative. nih.gov

Modifications of the Hantzsch synthesis have expanded its scope and applicability. One notable adaptation involves the use of α-diazoketones. These highly reactive species can react with thioamides to form thiazole derivatives, often under milder conditions than the classical Hantzsch reaction. sioc.ac.cnnih.gov The reaction of an α-diazoketone with thiourea has been shown to be a viable route for the synthesis of 2-aminothiazoles. nih.gov This approach offers an alternative to the use of α-haloketones and can provide access to a different range of substituted thiazoles. For the synthesis of benzothiazoles, a related strategy would involve the reaction of a suitable diazo compound with a 2-aminothiophenol derivative.

Reactant 1Reactant 2CatalystProductReference
α-DiazoketoneThioamideLewis Acid2,4-Disubstituted Thiazole nih.gov
α-DiazoketoneThiourea-2-Aminothiazole nih.gov

Contemporary Transition-Metal-Catalyzed Synthetic Routes

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of benzothiazole rings is no exception. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the efficient and selective formation of C-C and C-heteroatom bonds.

Palladium catalysts are instrumental in a variety of cross-coupling reactions that can be adapted for benzothiazole synthesis. nih.govacs.org These methods often involve the formation of the thiazole ring through intramolecular cyclization of appropriately substituted precursors.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex. nih.govyoutube.comyoutube.com This reaction can be employed to introduce aryl or other substituents onto the benzothiazole core. For instance, a pre-formed benzothiazole bearing a halogen atom, such as 2-bromo-6-iodobenzothiazole, could be subjected to a Suzuki-Miyaura coupling with an appropriate boronic acid or ester to introduce a substituent at the 2-position. Conversely, a 2-substituted-6-halobenzothiazole can be coupled to introduce a group at the 6-position.

The synthesis of aryl-substituted benzothiazoles can be achieved by coupling arylboronic acids with aryl mesylates, a reaction that has been shown to be effective for heteroaryl substrates. nih.gov This highlights the potential for using Suzuki-Miyaura reactions to functionalize the benzothiazole scaffold.

Substrate 1Substrate 2Catalyst SystemProductReference
Organohalide/TriflateOrganoboron CompoundPalladium Catalyst + BaseCross-Coupled Product nih.govyoutube.com
HaloimidazoleArylboronic AcidPalladium CatalystAryl-substituted Imidazole acs.org
Aryl MesylateHeteroarylboronic AcidPd(OAc)2 / LigandHeteroaryl-substituted Arene nih.gov

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis and modification of heterocyclic compounds. acs.orgacs.org Palladium-catalyzed C-H functionalization offers a powerful means to construct the benzothiazole ring system or to directly introduce substituents onto a pre-existing benzothiazole core.

One approach involves the palladium-catalyzed intramolecular C-S bond formation from thiobenzanilides. This method allows for the synthesis of 2-substituted benzothiazoles through a C-H functionalization pathway. nih.govacs.org The reaction typically employs a palladium(II) catalyst in the presence of an oxidant. This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions.

Furthermore, direct C-H functionalization of the benzothiazole ring itself is possible. For example, the C2-H bond of benzothiazoles can be functionalized to introduce various substituents. acs.orgacs.org This allows for the late-stage modification of the benzothiazole scaffold, providing access to a diverse range of derivatives.

Starting MaterialReagentCatalyst SystemProductReference
Thiobenzanilide-Pd(II) Catalyst / Oxidant2-Substituted Benzothiazole nih.govacs.org
BenzothiazoleTriphenylphosphine-Thiazol-2-yl-triphenylphosphonium salt acs.orgacs.org
N-Arylcyanothioformamide-Pd-Catalyst / Cu-Assisted2-Cyanobenzothiazole mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3FINS

Molecular Weight

279.08 g/mol

IUPAC Name

2-fluoro-6-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3FINS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H

InChI Key

BYXXPPPZUZPNOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)SC(=N2)F

Origin of Product

United States

Derivatization and Functionalization Strategies of the 2 Fluoro 6 Iodobenzo D Thiazole Core

Transformation of the Iodine Substituent

The iodine atom at the C-6 position of the 2-Fluoro-6-iodobenzo[d]thiazole molecule is the more reactive of the two halogen substituents towards several classes of reactions, primarily due to the weaker carbon-iodine bond compared to the carbon-fluorine bond. This allows for selective functionalization at this position.

While nucleophilic aromatic substitution (SNA) reactions on aryl halides are common, the direct displacement of the iodine atom in this compound by nucleophiles is not the most prevalent transformation due to the electron-rich nature of the benzene (B151609) ring. However, under specific conditions, such as with highly activated nucleophiles or in the presence of a catalyst, this reaction can be achieved. The reactivity of the C-6 position towards nucleophilic attack is influenced by the electron-withdrawing nature of the thiazole (B1198619) ring and the fluorine atom.

In related systems, such as 2-iodobenzenamines, copper-catalyzed reactions with isothiocyanates lead to the formation of 2-aminobenzothiazoles, demonstrating the feasibility of transformations at a position analogous to the C-6 iodine. acs.org

The iodine substituent at the C-6 position is an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base. For this compound, this reaction would allow for the introduction of a wide range of aryl and heteroaryl substituents at the C-6 position. While specific studies on this exact molecule are not prevalent, the Suzuki coupling of related bromo- and iodo-benzothiazoles is well-documented. researchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl iodide with a terminal alkyne, using a palladium catalyst and a copper co-catalyst. This reaction would introduce an alkynyl moiety at the C-6 position of the benzothiazole (B30560) core, a valuable functional group for further transformations. The Sonogashira coupling is known to be effective for various aryl iodides under mild conditions. nih.govnih.gov

Heck Coupling: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This provides a route to introduce vinyl groups at the C-6 position, which can then be subjected to further synthetic manipulations.

Table 1: Representative Cross-Coupling Reactions at the C-6 Position
ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki Coupling Arylboronic acidPd(PPh₃)₄, Na₂CO₃6-Aryl-2-fluorobenzo[d]thiazole
Sonogashira Coupling Terminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃N6-Alkynyl-2-fluorobenzo[d]thiazole
Heck Coupling AlkenePd(OAc)₂, P(o-tolyl)₃6-Alkenyl-2-fluorobenzo[d]thiazole

Reactions Involving the Fluorine Substituent

The carbon-fluorine bond is significantly stronger than the carbon-iodine bond, making it less reactive under standard conditions. However, its functionalization can be achieved through specific C-F bond activation strategies. The fluorine atom also exerts a notable electronic influence on the reactivity and regioselectivity of the molecule.

The activation and subsequent functionalization of C-F bonds is a growing area of research. While specific C-F activation studies on this compound are not widely reported, methods involving transition-metal catalysts, strong bases, or photochemical conditions have been developed for the C-F activation of other fluoroarenes. These strategies could potentially be applied to selectively functionalize the C-2 position after the C-6 iodine has been transformed.

The high electronegativity of the fluorine atom has a significant impact on the electronic properties of the benzothiazole ring. It acts as an electron-withdrawing group through induction, which can influence the regioselectivity of electrophilic and nucleophilic reactions. For instance, the fluorine atom can affect the acidity of adjacent protons and the susceptibility of the aromatic ring to nucleophilic attack. In reactions involving the thiazole ring, the fluorine atom's electronic pull can modulate the reactivity of the C-2 position. acs.org

Functionalization at the Thiazole Ring (C-2 Position)

The C-2 position of the benzothiazole ring is a key site for functionalization, and a variety of methods have been developed to introduce substituents at this position. nih.govnih.gov

Direct C-H functionalization at the C-2 position has emerged as a powerful tool. nih.gov This can be achieved through transition metal-catalyzed reactions that enable the introduction of aryl, alkyl, and other functional groups. nih.gov Another approach involves the formation of a 2-lithiated or 2-magnesiated benzothiazole intermediate, which can then react with various electrophiles.

Furthermore, the 2-fluoro substituent itself can be a target for nucleophilic displacement, although this typically requires harsh conditions or specific activation. In some cases, the fluorine can be displaced by strong nucleophiles to introduce amines, alkoxides, or thiolates. Studies on related 2-halobenzothiazoles have shown that the halogen at the C-2 position can be displaced by nucleophiles.

Table 2: Functionalization Strategies at the C-2 Position
StrategyReagent/ConditionResulting Functional Group
Direct C-H Arylation Aryl halide, Pd catalystAryl
Lithiation/Electrophilic Quench n-BuLi, then Electrophile (e.g., R-X)Alkyl, Silyl, etc.
Nucleophilic Substitution of Fluorine Strong Nucleophile (e.g., R-NH₂)Amino

Reactions Involving the Nitrogen and Sulfur Heteroatoms

The benzothiazole ring contains electron-rich nitrogen and sulfur heteroatoms that can participate in various chemical transformations. nih.gov While the primary focus of derivatization often lies on the carbon framework, the heteroatoms provide additional handles for modification.

The lone pair of electrons on the nitrogen atom can be targeted for quaternization reactions. Alkylation of the ring nitrogen, typically using alkyl halides, leads to the formation of benzothiazolium salts. This transformation alters the electronic properties of the entire ring system, increasing its aromaticity and rendering the C-2 position even more susceptible to nucleophilic attack.

The sulfur atom in the thiazole ring can undergo oxidation to form sulfoxides and sulfones. Controlled oxidation, often using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can selectively yield the corresponding S-oxide or S,S-dioxide. These modifications can profoundly impact the molecule's conformation, solubility, and hydrogen bonding capabilities, which are critical for its interaction with biological targets.

Reaction TypeReagent ExampleProduct TypePotential Impact
N-AlkylationMethyl Iodide (CH₃I)N-Alkylbenzothiazolium saltIncreased aromaticity, enhanced C-2 reactivity
S-Oxidationm-CPBABenzothiazole-S-oxideAltered electronics, increased polarity
S-DioxidationExcess m-CPBABenzothiazole-S,S-dioxideSignificant change in geometry and electronic properties

This table presents potential reactions based on the general reactivity of the benzothiazole ring system.

Introduction of Carbonitrile, Carboxamide, and Ester Derivatives at C-2

The fluorine atom at the C-2 position of this compound acts as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the direct introduction of various functional groups, including carbonitriles, carboxamides, and esters, which are valuable for modulating biological activity and serving as synthetic handles for further elaboration.

Carbonitrile Derivatives:

The 2-cyanobenzothiazole moiety is a key pharmacophore found in various biologically active molecules, including firefly luciferin (B1168401) analogues. nih.gov While classical methods like the Sandmeyer or Rosemund-von Braun reactions can be used, they often require harsh conditions and toxic cyanide reagents. nih.gov Modern approaches focus on catalytic systems. A palladium-catalyzed and copper-assisted method has been developed for the cyclization of N-arylcyanothioformamides to produce 2-cyanobenzothiazoles. nih.gov This C-H functionalization/intramolecular C-S bond formation strategy offers a more efficient and regioselective route to a wide array of substituted 2-cyanobenzothiazole derivatives. nih.gov

Table 1: Examples of Synthesized 2-Cyanobenzothiazole Derivatives

Compound Substituent on Benzene Ring Starting Material Yield (%)
4a 6-Methyl N-(p-tolyl)cyanothioformamide 85
4e 6-Methoxy N-(4-methoxyphenyl)cyanothioformamide 83
4h 6-Chloro N-(4-chlorophenyl)cyanothioformamide 80
4j 6-Fluoro N-(4-fluorophenyl)cyanothioformamide 75

Data sourced from a study on the synthesis of 2-cyanobenzothiazoles via Pd-catalyzed/Cu-assisted C-H functionalization. nih.gov

Carboxamide Derivatives:

The 2-carboxamide (B11827560) group can be introduced through several synthetic routes. One common strategy involves the hydrolysis of a 2-carbonitrile precursor to the corresponding 2-carboxylic acid, followed by standard amide coupling reactions using activating agents like HATU or EDC with a desired amine. This two-step process allows for the generation of a diverse library of N-substituted 2-carboxamides. While direct synthesis on the 2-fluoro-6-iodobenzothiazole scaffold is not widely reported, the synthesis of carboxamides on related heterocyclic systems, such as 2,3-dihydrobenzo[b] nih.govmdpi.comdioxine-5-carboxamide, demonstrates the feasibility of these coupling methods on complex aromatic structures. nih.gov

Ester Derivatives:

The introduction of an ester group at the C-2 position can be achieved via the corresponding 2-carboxylic acid intermediate. Esterification under acidic conditions (e.g., Fischer esterification) or by reaction with alkyl halides in the presence of a base provides the desired 2-alkoxycarbonylbenzothiazole. A direct synthesis of 2-carbethoxy-6-hydroxybenzothiazole has been reported, involving the condensation of 2-aminothiophenol (B119425) derivatives with α-ketoacids, followed by cyclization. researchgate.net This highlights that the C-2 ester functionality can be incorporated during the construction of the benzothiazole ring itself. researchgate.net Another study detailed the synthesis of 2-(alkoxycarbonylmethylthio)-6-aminobenzothiazoles, which, while not a direct C-2 ester, shows the compatibility of ester functionalities with the benzothiazole core. mdpi.com

Table 2: Examples of Synthesized Benzothiazole Ester Derivatives

Compound Substituent at C-2 Substituent at C-6 Synthetic Precursor
1 -COOEt -OH 2-Amino-5-hydroxythiophenol
2 -SCH₂COOCH₃ -NHCOCH₃ 2-(Methoxycarbonylmethylthio)-6-aminobenzothiazole
3 -SCH₂COOC₂H₅ -NHCOCH₃ 2-(Ethoxycarbonylmethylthio)-6-aminobenzothiazole

Data synthesized from studies on 6-hydroxybenzothiazole-2-carboxylic acid researchgate.net and 2-(6-acetamidobenzothiazolethio)acetic acid esters. mdpi.com

Multi-site Functionalization Approaches

The presence of two distinct reactive handles on the this compound scaffold—the C-2 fluorine and the C-6 iodine—opens the door for sequential or orthogonal functionalization. This allows for the construction of complex, highly decorated benzothiazole derivatives.

The C-6 iodo group is an ideal substrate for a vast array of palladium-catalyzed cross-coupling reactions. These include Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines). The C-I bond is significantly more reactive in these catalytic cycles than the C-F bond, allowing for selective functionalization at the C-6 position while leaving the C-2 fluorine intact for subsequent reactions.

A typical multi-site functionalization strategy would involve:

Step 1: C-6 Functionalization: A palladium-catalyzed cross-coupling reaction to introduce a desired aryl, alkyl, alkynyl, or amino substituent at the C-6 position.

Step 2: C-2 Functionalization: A subsequent nucleophilic aromatic substitution (SNAr) reaction at the C-2 position to displace the fluorine atom with a nucleophile (e.g., an amine, thiol, or alkoxide).

This sequential approach provides a powerful platform for building molecular diversity. For example, a Suzuki coupling at C-6 could introduce a second aromatic ring, followed by the introduction of a key hydrogen-bonding group via SNAr at C-2 to optimize interactions with a biological target.

Table 3: Illustrative Multi-site Functionalization Strategy

Step Position Reaction Type Example Reagents Intermediate/Product
1 C-6 Suzuki Coupling Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ 2-Fluoro-6-phenylbenzo[d]thiazole

This table provides a hypothetical, yet chemically sound, pathway for the sequential functionalization of the this compound core.

Reaction Mechanisms and Selectivity in 2 Fluoro 6 Iodobenzo D Thiazole Chemistry

Mechanistic Pathways of Benzo[d]thiazole Annulation Reactions

The formation of the benzo[d]thiazole skeleton, known as annulation, is a cornerstone of its chemistry. Several synthetic routes exist for the construction of this bicyclic system, often involving the reaction of a 2-aminothiophenol (B119425) derivative with a one-carbon electrophile. In the context of 2-Fluoro-6-iodobenzo[d]thiazole, the annulation would likely proceed through one of the established mechanistic pathways for benzothiazole (B30560) synthesis.

One common approach involves the condensation of a 2-amino-5-iodothiophenol with a suitable fluoro-substituted one-carbon electrophile. For instance, the reaction with a reagent like cyanogen (B1215507) fluoride (B91410) or a related electrophilic fluorine source would introduce the 2-fluoro substituent. The generally accepted mechanism for such condensations involves the initial formation of a Schiff base between the amino group of the thiophenol and the electrophile, followed by an intramolecular nucleophilic attack of the thiol group onto the electrophilic carbon, and subsequent aromatization to yield the benzothiazole ring.

Alternatively, the Jacobson synthesis offers a pathway through the acid-catalyzed cyclization of a thioanilide precursor. For the synthesis of this compound, this would entail the cyclization of a 2-fluoro-N-(2-mercapto-4-iodophenyl)formamide. The mechanism involves protonation of the formamide (B127407) oxygen, followed by an intramolecular electrophilic attack of the activated carbon onto the benzene (B151609) ring, and subsequent dehydration and aromatization.

More contemporary methods, such as transition-metal-catalyzed cross-coupling reactions, provide alternative annulation pathways. For example, a palladium-catalyzed reaction between a 2,4-dihaloaniline (containing fluorine and another halogen) and a sulfur source could be envisioned. While specific examples for this compound are not extensively documented, the general principles of benzothiazole annulation provide a strong foundation for predicting its formation. researchgate.netorganic-chemistry.org

Role of Catalysis in Directing Reaction Outcomes

Catalysis plays a pivotal role in the synthesis and functionalization of benzothiazoles, influencing reaction rates, yields, and selectivity. Both acid and base catalysis are frequently employed in traditional annulation reactions. For instance, polyphosphoric acid (PPA) is a common acidic catalyst for the Phillips benzothiazole synthesis, which involves the reaction of a 2-aminothiophenol with a carboxylic acid. The acid protonates the carboxylic acid, activating it for nucleophilic attack by the amino group.

Base catalysis is also observed, particularly in reactions involving nucleophilic substitution on the benzothiazole ring. Studies on the related 2-fluoro-6-nitrobenzothiazole have shown that the reaction with aliphatic amines is subject to base catalysis, where the amine itself can act as the catalyst. researchgate.net This suggests that similar catalytic effects could be at play in the reactions of this compound.

Transition metal catalysis has emerged as a powerful tool in modern benzothiazole chemistry. Copper and palladium catalysts are particularly effective in mediating cross-coupling reactions for the synthesis of 2-substituted benzothiazoles. indexcopernicus.com For instance, copper(II)-BINAM complexes have been used for the intramolecular C-S bond formation in the synthesis of 2-aryl and 2-alkyl benzothiazoles. indexcopernicus.com Silver catalysts have been employed in the [4+2] annulation of 2-vinylbenzothiazoles to construct more complex fused systems. rsc.orgrsc.org These examples underscore the potential for transition metal catalysis to direct the outcomes of reactions involving this compound, particularly in the functionalization of the iodo-substituted position.

Table 1: Catalysts in Benzothiazole Synthesis and their Roles

Catalyst TypeExample(s)Role in ReactionReference(s)
Acid CatalystPolyphosphoric Acid (PPA)Promotes condensation and cyclization in Phillips synthesis. indexcopernicus.com
Base CatalystAliphatic Amines, PyridineCatalyzes nucleophilic aromatic substitution and condensation reactions. researchgate.netindexcopernicus.com
Transition MetalCopper(II)-BINAM, AgOTf, Pd(PPh₃)₄Facilitates cross-coupling, C-S bond formation, and annulation reactions. indexcopernicus.comrsc.orgrsc.org
IodineMolecular Iodine (I₂)Acts as an electrophilic reagent and oxidant in intramolecular cyclizations. organic-chemistry.org

Regioselectivity and Stereoselectivity in Functionalization Reactions

The functionalization of this compound presents interesting challenges and opportunities in terms of regioselectivity and stereoselectivity. The molecule possesses several reactive sites: the C2-fluoro position, the C6-iodo position, and the aromatic ring itself.

The C2-fluoro group is susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles. The high electronegativity of the fluorine atom makes the C2 carbon electron-deficient and prone to attack. The regioselectivity of this reaction is inherently high, as the fluorine is the most labile leaving group at this position.

The C6-iodo group is a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl, alkynyl, and amino groups, respectively, at the C6 position with high regioselectivity. The choice of catalyst and reaction conditions can be crucial in preventing side reactions, such as homo-coupling or reduction of the iodo group.

Electrophilic aromatic substitution on the benzothiazole ring is also possible. The directing effects of the existing substituents will govern the regioselectivity of such reactions. The thiazole (B1198619) ring is generally deactivating towards electrophilic attack. The fluorine atom at C2 is also deactivating, while the iodine at C6 is a deactivating but ortho-, para-directing group. Therefore, electrophilic substitution would be expected to occur at the C4 or C7 positions, with the precise outcome depending on the specific electrophile and reaction conditions.

Stereoselectivity becomes a factor when introducing chiral centers into the molecule. For example, in the synthesis of benzothiazolo[3,2-a]pyridines from 2-vinylbenzothiazoles, the use of a chiral phosphoric acid catalyst can induce high enantioselectivity in the [4+2] annulation reaction. rsc.orgrsc.org While specific studies on this compound are lacking, these findings suggest that stereoselective functionalizations are feasible with the appropriate chiral catalysts or auxiliaries.

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular reactions of benzothiazole derivatives can lead to the formation of novel heterocyclic systems. For this compound, several types of intramolecular cyclizations and rearrangements can be envisioned, particularly by leveraging the reactivity of the halogen substituents.

One plausible pathway is an intramolecular cyclization involving a side chain introduced at the C2 or C7 position. For instance, if a nucleophilic group is present in a substituent at C7, it could potentially displace the C6-iodo group via an intramolecular nucleophilic aromatic substitution, leading to a tricyclic fused system.

Photochemical reactions can also induce rearrangements. Studies on 2-iodobenzothiazole (B74616) have shown that UV irradiation can lead to the formation of a 2-isocyanophenylthiyl radical, which can then undergo cyclization. nih.gov This suggests that this compound could undergo similar photochemical transformations, potentially leading to novel rearranged products. The presence of the fluorine atom at C2 might influence the stability and reactivity of the radical intermediates.

Iodine-mediated intramolecular oxidative cyclization is another relevant pathway. For example, 2-(styrylthio)anilines can be cyclized to 2-substituted benzothiazoles using molecular iodine as both an electrophile and an oxidant. organic-chemistry.org A suitably substituted precursor derived from this compound could potentially undergo a similar iodine-mediated cyclization to form more complex heterocyclic structures.

Furthermore, skeletal rearrangements of the benzothiazole ring have been reported. For instance, a silver-catalyzed rearrangement of 2-halogen-substituted benzothiazoles can lead to the formation of benzo researchgate.netrsc.orgrsc.orgthiadiazoles. researchgate.net This indicates that under specific catalytic conditions, the core structure of this compound could be rearranged to produce isomeric heterocycles.

Influence of Halogen Substituents on Reaction Kinetics and Thermodynamics

The fluorine and iodine substituents on the benzothiazole ring have a profound influence on the kinetics and thermodynamics of its reactions.

The fluorine atom at the C2 position is a small, highly electronegative atom. Its strong electron-withdrawing inductive effect (-I) makes the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally increases the rate of SNAr reactions at this position. The C-F bond is also very strong, which means that a significant activation energy is required for its cleavage. Thermodynamically, the substitution of fluorine by a weaker bond may or may not be favorable depending on the incoming nucleophile and the stability of the resulting product.

The iodine atom at the C6 position is much larger and less electronegative than fluorine. Its primary influence is through its ability to act as an excellent leaving group in nucleophilic aromatic substitution and as a versatile partner in transition-metal-catalyzed cross-coupling reactions. The C-I bond is relatively weak, which facilitates its cleavage and contributes to lower activation energies in these reactions. Kinetically, reactions involving the C-I bond are often faster than those involving C-Br or C-Cl bonds under similar conditions. The presence of the iodo group also introduces steric effects that can influence the approach of reagents to the neighboring positions.

Computational and Theoretical Investigations of 2 Fluoro 6 Iodobenzo D Thiazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and reactivity of molecules. For a compound like 2-Fluoro-6-iodobenzo[d]thiazole, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). nbu.edu.sa Such studies yield critical information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For instance, studies on other substituted benzothiazoles have shown that the nature and position of substituents significantly alter this gap. nbu.edu.samdpi.com

Another important aspect analyzed through DFT is the Molecular Electrostatic Potential (MEP). The MEP map reveals the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). scirp.org This provides a visual guide to the molecule's reactive sites.

Table 1: Illustrative DFT Data for Substituted Benzothiazole (B30560) Derivatives This table demonstrates the type of data generated in DFT studies of related compounds. The values are for different benzothiazole derivatives and not this compound itself.

Compound (Illustrative)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
2-Vinyl-1,3-benzothiazole-6.26-1.564.70 nbu.edu.sa
1,3-Benzothiazole-2-carboxaldehyde-6.64-2.693.95 nbu.edu.sa
Benzothiazole Derivative with -CF3Not specifiedNot specified4.46 mdpi.com

Molecular Modeling and Docking Studies for Scaffold Interactions

Molecular modeling encompasses a range of computational techniques to simulate and predict how a molecule behaves and interacts with other molecules, particularly biological macromolecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or DNA). This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For the benzothiazole scaffold, docking studies have been used to predict binding interactions with various biological targets. For example, derivatives have been docked into the active site of enzymes like acetylcholinesterase to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to inhibitory activity. nih.gov Similarly, docking has been used to show how benzothiazole derivatives can bind within the minor groove of DNA, with a preference for AT-rich regions. researchgate.net These studies provide a structural hypothesis for the molecule's biological activity that can be tested experimentally.

Most non-rigid molecules can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and understand the energy barriers between them. This is often done by systematically rotating specific dihedral angles within the molecule and calculating the energy of each resulting structure. mdpi.com

For benzothiazole derivatives that have a rotatable bond, such as between the benzothiazole ring and an attached phenyl group, computational scans can identify the most energetically favorable orientations. mdpi.com Studies have shown that for some 2-substituted benzothiazoles, two stable conformers can exist, often at dihedral angles of 0° and 180°. mdpi.com Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule dictates its ability to interact with a biological target.

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the step-by-step mechanism of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the synthesized structure.

Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nbu.edu.sascirp.org Calculations can determine the wavelengths of maximum absorption (λmax) and identify the specific molecular orbital transitions (e.g., HOMO to LUMO) responsible for these absorptions. scirp.org For benzothiazole derivatives, these calculations have successfully identified absorption bands and the n → π* transitions involved. nbu.edu.sascirp.org

For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the chemical shifts of 1H and 13C atoms. mdpi.com Comparing these predicted shifts with experimental spectra is a powerful tool for structural elucidation and conformational analysis. mdpi.comrsc.org Vibrational frequencies from Infrared (IR) spectra can also be calculated and compared to experimental results to confirm the presence of specific functional groups and to verify that the optimized geometry corresponds to a true energy minimum. nbu.edu.sa

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Benzothiazole Derivative This table is an example of how computational data is validated against experimental results for a related compound.

ParameterMethodCalculated ValueExperimental ValueReference
Absorption λmaxTD-DFT/B3LYP277.23 nmNot specified scirp.org
1H NMR Chemical ShiftGIAO/B3LYPVaries per protonVaries per proton mdpi.com
13C NMR Chemical ShiftGIAO/B3LYPVaries per carbonVaries per carbon mdpi.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 2-Fluoro-6-iodobenzo[d]thiazole. Its primary function is to provide an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the compound's elemental formula.

For this compound (C₇H₃FINS), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated. This experimental value, when matched with the theoretical mass, confirms the elemental composition with a high degree of confidence, typically within a few parts per million (ppm).

Beyond accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the structure by analyzing fragmentation patterns. researchgate.netnih.gov The molecule is fragmented in the gas phase, and the masses of the resulting ions provide clues about the molecule's substructures. The benzothiazole (B30560) core is relatively stable, but characteristic fragmentation pathways can be predicted. nist.govnist.gov

Expected Fragmentation Pattern: The most common fragmentation would likely involve the loss of the iodine atom due to the relative weakness of the C-I bond. Other fragmentations could include the loss of a hydrogen cyanide (HCN) molecule from the thiazole (B1198619) ring or cleavage of the thiazole ring itself.

Table 1: Predicted HRMS Fragmentation Data for this compound

Fragment Ion Predicted m/z Description
[C₇H₃FINS + H]⁺ 280.9128 Protonated molecular ion
[C₇H₃FNS]⁺ 153.9974 Loss of iodine radical (•I)
[C₆H₂FNS]⁺ 152.9896 Loss of hydrogen iodide (HI)
[C₆H₂FN]⁺ 120.0171 Loss of •CS radical from [C₇H₂FNS]⁺

Note: The m/z values are theoretical and calculated for the most abundant isotopes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for complete structural assignment. nih.govmdpi.com

¹H NMR: The proton NMR spectrum would show signals for the three protons on the benzene (B151609) ring. Their chemical shifts (δ) and coupling constants (J) would be influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the fused thiazole ring. The proton at C4 would likely appear at the most downfield shift due to the influence of the adjacent sulfur and nitrogen atoms. The protons at C5 and C7 would show coupling to each other and to the fluorine atom at C2 (long-range coupling).

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly informative. wikipedia.orgthermofisher.com A single resonance would be expected for the fluorine atom at the C2 position. The chemical shift of this fluorine is sensitive to its electronic environment. For fluoroaromatic compounds, these shifts can be quite broad. nih.govalfa-chemistry.comucsb.edu Coupling between the fluorine and the aromatic protons, particularly the adjacent proton at C7 (a ³JHF coupling), would be observed, providing key evidence for the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons directly bonded to the electronegative fluorine (C2) and iodine (C6) atoms would be significantly affected. The C-F and C-I bonds would induce characteristic shifts, and the C2 carbon signal would appear as a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF).

2D-NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the protons, confirming the positions of H5 and H7 by showing their correlation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the signals of H4, H5, and H7 to C4, C5, and C7, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons (those without attached protons) like C2, C3a, C6, and C7a. For instance, correlations from H5 to C7 and C3a would help confirm their assignments.

Table 2: Predicted NMR Data for this compound

Atom Technique Predicted Chemical Shift (ppm) Expected Multiplicity / Coupling
H4 ¹H NMR ~8.0 - 8.3 Doublet (d)
H5 ¹H NMR ~7.4 - 7.6 Doublet of doublets (dd)
H7 ¹H NMR ~7.8 - 8.1 Doublet (d)
F2 ¹⁹F NMR -50 to -90 Singlet or narrow multiplet
C2 ¹³C NMR ~160 - 170 Doublet (¹JCF ≈ 240-260 Hz)
C4 ¹³C NMR ~125 - 130 Singlet
C5 ¹³C NMR ~135 - 140 Singlet
C6 ¹³C NMR ~90 - 95 Singlet
C7 ¹³C NMR ~120 - 125 Singlet

Note: These are estimated values based on data for similar halogenated benzothiazole structures. frontiersin.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present in this compound. esisresearch.orgresearchgate.net The spectra would be dominated by vibrations associated with the benzothiazole core. chemicalbook.com

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

C=N stretching: A characteristic strong band for the thiazole ring, expected around 1600-1650 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong, characteristic band, typically found in the 1100-1300 cm⁻¹ region.

C-S stretching: Weaker bands in the 600-800 cm⁻¹ region.

C-I stretching: Found in the far-IR region, typically below 600 cm⁻¹.

Aromatic C-H out-of-plane bending: Bands in the 750-900 cm⁻¹ region, which are diagnostic of the substitution pattern on the benzene ring.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch IR, Raman 3000 - 3100 Medium-Weak
C=N stretch IR, Raman 1600 - 1650 Strong
Aromatic ring C=C stretch IR, Raman 1400 - 1600 Medium-Strong
C-F stretch IR 1100 - 1300 Strong
C-H out-of-plane bend IR 750 - 900 Strong
C-S stretch IR, Raman 600 - 800 Weak-Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique would yield the exact bond lengths, bond angles, and torsional angles of this compound.

Crucially, it would also reveal how the molecules pack in the solid state, detailing any intermolecular interactions. For this molecule, interactions such as π-π stacking between the aromatic rings and potential halogen bonding involving the iodine atom could be expected. researchgate.net Halogen bonding is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base, such as the nitrogen or sulfur atom of a neighboring molecule. This information is vital for understanding the material's physical properties. While no crystal structure has been reported for this specific compound, analysis of related halogenated benzothiazoles provides insight into the likely packing motifs. mdpi.com

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are essential for separating mixtures and are therefore used to assess the purity of the final product and to monitor the progress of a chemical reaction. youtube.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of non-volatile organic compounds like this compound. chromforum.org A reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed with a UV detector, as the benzothiazole ring system is strongly UV-active. A pure sample would ideally show a single, sharp peak in the chromatogram. mdpi.com The area of this peak relative to the total area of all peaks is used to calculate the purity, often expressed as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. nih.govnih.govnih.gov It is an excellent tool for monitoring reaction progress, as it can separate and identify reactants, intermediates, products, and byproducts in a reaction mixture. urv.cat For a compound like this compound, a high-temperature capillary column would be required due to its relatively high boiling point. The mass spectrometer provides mass spectra for each separated component, allowing for their identification by comparing the spectra to known databases or by analyzing their fragmentation patterns. nih.gov

Advanced Research Applications of 2 Fluoro 6 Iodobenzo D Thiazole in Chemical Sciences

Utilization as a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

The chemical compound 2-Fluoro-6-iodobenzo[d]thiazole serves as a crucial building block in the synthesis of more complex molecules. Its unique structure, featuring a fused benzene (B151609) and thiazole (B1198619) ring, allows for diverse functionalization. This structural versatility makes it a "privileged scaffold" in the field of drug discovery.

The presence of both a fluorine and an iodine atom at specific positions on the benzothiazole (B30560) core offers distinct reactive sites for various chemical transformations. The fluorine atom can be substituted with other functional groups, while the iodine atom is amenable to a range of cross-coupling reactions. This dual reactivity allows for the strategic and controlled construction of intricate molecular architectures.

In the realm of medicinal chemistry, this compound is employed as a starting material for the synthesis of novel therapeutic agents. For instance, it is a key intermediate in the creation of compounds with potential antimicrobial, antifungal, and antiviral properties. The ability to modify the scaffold at multiple positions enables the exploration of a wide chemical space, which is critical for optimizing the biological activity of drug candidates. nih.gov

The synthesis of derivatives from this compound has been shown to yield potent antibacterial and antifungal agents. The inherent reactivity of the hydroxymethyl group, which can be introduced onto the scaffold, allows for further chemical modifications, including oxidation to aldehydes or carboxylic acids, and reduction to alcohol or amine derivatives. This adaptability underscores the compound's value as a versatile synthetic intermediate.

Scaffold Design in Medicinal Chemistry Research

The benzo[d]thiazole core is a prominent scaffold in medicinal chemistry due to its presence in numerous bioactive compounds. nih.govresearchgate.net This includes applications in the development of agents with anticancer, antidiabetic, and neuroprotective properties. nih.gov

Development of Chemical Libraries Based on the Benzo[d]thiazole Scaffold

The development of chemical libraries based on the benzo[d]thiazole scaffold is a key strategy in drug discovery. These libraries, which consist of a large number of structurally related compounds, allow for the systematic exploration of the chemical space around the core scaffold. nih.gov By synthesizing a diverse set of derivatives, researchers can efficiently screen for compounds with desired biological activities.

The ability to introduce substituents at four different positions on the benzo[d]thiazole ring—the 2-amino group, the 6-carboxy group, and either the 4-hydroxy or 5-hydroxy groups—provides a powerful tool for generating molecular diversity. nih.gov This approach facilitates the rapid design and synthesis of novel analogues with the potential to act as antibacterial, antifungal, or anticancer agents. nih.gov

Exploration of Structure-Activity Relationships (SAR) as a Research Strategy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. benthamscience.com For benzothiazole derivatives, SAR studies have revealed that substitutions at the C-2 and C-6 positions are particularly important for a variety of biological activities. benthamscience.com

In the context of developing cholinesterase inhibitors, for example, SAR studies have been conducted on 2-substituted 6-fluorobenzo[d]thiazole (B53051) derivatives. nih.gov These studies investigate how factors like lipophilicity and the electronic and steric properties of substituents affect the inhibitory activity of the compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Molecular docking studies can further elucidate the specific orientation of these inhibitors within the binding site of the target enzyme. nih.gov

Design of Ligands for Biological Targets (e.g., enzymes, receptors)

The benzo[d]thiazole scaffold is a key component in the design of ligands that can bind to various biological targets, including enzymes and receptors. nih.govnih.gov For instance, derivatives of 2-substituted 6-fluorobenzo[d]thiazole have been synthesized and evaluated as inhibitors of cholinesterases, enzymes that are important targets in the treatment of Alzheimer's disease. nih.gov

Furthermore, benzothiazole-based compounds have been designed as ligands for sigma receptors, which are implicated in a range of neurological and psychiatric disorders. nih.gov SAR studies on these ligands have shown that modifications to the linker length, aryl substitution, and alkylamine ring size can significantly impact their affinity and selectivity for different sigma receptor subtypes. nih.gov

Role in Materials Science and Optoelectronic Research

The unique photophysical properties of the benzo[d]thiazole scaffold have led to its use in the development of advanced materials for optoelectronic applications. google.com This includes the creation of luminescent materials and fluorescent probes.

Development of Fluorescent Probes and Luminescent Materials

Benzothiazole derivatives are utilized in the creation of fluorescent probes for detecting specific analytes. For example, a benzothiazole-based fluorescent probe has been developed for the detection of hydrogen peroxide in living cells. nih.gov These probes often work on a "turn-on" mechanism, where they exhibit a significant increase in fluorescence upon reacting with the target molecule.

In the field of luminescent materials, benzothiazoles are incorporated into particles that exhibit bright fluorescence under UV excitation. google.com These materials can be used in security features and authentication applications. google.com The luminescent properties of these materials, such as their emission wavelength and intensity, can be tuned by modifying the chemical structure of the benzothiazole core and the surrounding molecular environment.

Investigative Tools in Chemical Biology

The use of this compound as an investigative tool in chemical biology is not well-documented. While benzothiazoles, in general, are recognized for their potential as fluorescent probes and in other bioimaging applications, specific data for this compound is lacking.

The investigation of benzothiazole derivatives as cholinesterase inhibitors is a significant area of research, particularly in the context of Alzheimer's disease. Numerous studies have synthesized and evaluated various substituted benzothiazoles for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies often explore structure-activity relationships, highlighting the impact of different substituents on inhibitory potency and selectivity.

For example, research on 2-substituted-6-fluorobenzo[d]thiazoles has been conducted to develop novel cholinesterase inhibitors. rsc.org These studies involve synthesizing a series of compounds and testing their inhibitory activity, often accompanied by molecular docking studies to understand their binding modes within the enzyme's active site. rsc.org However, these investigations have not specifically reported on the 2-fluoro-6-iodo derivative. The presence of an iodine atom can influence the lipophilicity and binding interactions of a molecule, but without specific experimental data, its effect on cholinesterase inhibition for this particular compound remains speculative.

The benzothiazole core is frequently utilized in the design of ligands for various biological targets due to its ability to form key interactions with proteins. Molecular modeling and docking studies are commonly employed to predict and understand these interactions. Research in this area has focused on designing benzothiazole derivatives as multitarget-directed ligands, for instance, for targets relevant to neurodegenerative diseases.

Future Research Directions and Unexplored Avenues for 2 Fluoro 6 Iodobenzo D Thiazole

Development of Novel and More Sustainable Synthetic Routes

Currently, there are no established or widely recognized synthetic routes for 2-Fluoro-6-iodobenzo[d]thiazole. The development of efficient and sustainable methods for its preparation is a critical first step for enabling its broader study. Future research in this area could focus on:

Convergent Synthesis: Designing synthetic pathways where the benzothiazole (B30560) core is constructed from simpler, readily available starting materials in a highly efficient manner.

Late-Stage Functionalization: Exploring methods to introduce the fluoro and iodo groups at a late stage in the synthesis, which could provide a more flexible and modular approach to creating analogues.

Green Chemistry Principles: Employing environmentally benign reagents, solvents, and reaction conditions to minimize waste and energy consumption. This could involve exploring catalytic methods, flow chemistry, or microwave-assisted synthesis.

Advanced Functionalization for Tailored Properties

The true potential of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in common cross-coupling reactions. This disparity allows for selective functionalization, which is a highly desirable feature in medicinal chemistry and materials science.

Future research should explore:

Selective Cross-Coupling Reactions: Systematically investigating Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C6-iodine position to introduce a diverse range of substituents while preserving the C2-fluorine atom.

Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the C2-fluorine atom with various nucleophiles. This would likely require harsh reaction conditions but could provide access to a different set of derivatives.

Sequential Functionalization: Developing one-pot or sequential procedures to first modify the C6-position and then the C2-position, or vice versa, to create highly complex and tailored molecules.

A hypothetical reaction scheme illustrating this selective functionalization is presented below:

ReactantReagent/CatalystProduct
This compoundArylboronic acid, Pd catalyst2-Fluoro-6-arylbenzo[d]thiazole
This compoundTerminal alkyne, Pd/Cu catalyst2-Fluoro-6-alkynylbenzo[d]thiazole
This compoundAmine, Pd catalyst2-Fluoro-6-aminobenzo[d]thiazole

Expansion into New Areas of Materials Science and Chemical Biology

The functionalized derivatives of this compound could have significant potential in various fields. Benzothiazoles are known to exhibit interesting photophysical properties and biological activities.

Materials Science: The rigid benzothiazole core, when appropriately functionalized, could be a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The introduction of conjugated systems at the C6-position could lead to materials with tunable fluorescence and electronic properties.

Chemical Biology: The benzothiazole scaffold is present in numerous biologically active compounds. The ability to systematically modify the 2- and 6-positions of the ring system could allow for the development of new probes for bioimaging or as scaffolds for drug discovery programs targeting enzymes or receptors. The fluorine atom could also be useful for ¹⁹F NMR studies in biological systems.

Deeper Mechanistic Understanding of Complex Transformations

As new reactions involving this compound are developed, a detailed mechanistic understanding will be crucial for optimizing reaction conditions and expanding their scope.

Future studies could involve:

Computational Modeling: Using density functional theory (DFT) to model reaction pathways, predict the selectivity of functionalization, and understand the electronic properties of the intermediates and transition states.

Kinetic Studies: Performing kinetic experiments to determine the rate laws and activation parameters for key transformations.

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as in-situ IR or NMR, to identify and characterize reactive intermediates.

Integration with Artificial Intelligence and Machine Learning in Synthetic Design

The systematic exploration of the chemical space around this compound is an ideal problem for the application of artificial intelligence (AI) and machine learning (ML).

Future directions include:

Predictive Modeling: Training ML models on data from related benzothiazole functionalization reactions to predict the outcomes of new reactions involving this compound.

Retrosynthetic Analysis: Employing AI-powered retrosynthesis tools to propose novel and efficient synthetic routes to complex target molecules derived from this scaffold.

De Novo Design: Using generative models to design new this compound derivatives with desired properties for specific applications in materials science or medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.